
1-(2-Bromo-4-fluorobenzoyl)azetidine
Vue d'ensemble
Description
1-(2-Bromo-4-fluorobenzoyl)azetidine is a chemical compound used as an intermediate in pharmaceutical research and development . It’s a reliable reference material that meets strict industry standards .
Synthesis Analysis
Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . A simple, efficient and general method has been developed for the synthesis of 1-arenesulfonylazetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They can undergo various types of reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Synthesis of Antibiotics: Azetidine derivatives, including those derived from 1-(2-Bromo-4-fluorobenzoyl)azetidine, have been used in synthesizing new fluoroquinolones with potential antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their importance in antibiotic drug development (Ikee et al., 2008).
Development of Heterocyclic Compounds
- Piperidine Derivatives Synthesis: Azetidine derivatives serve as intermediates in the stereoselective synthesis of piperidines, an important scaffold in medicinal chemistry for creating bioactive molecules and drugs (Mollet et al., 2011).
Dopaminergic Activity Studies
- Dopamine Antagonist Evaluation: Certain azetidine derivatives have been evaluated for their potency as dopaminergic antagonists, suggesting the potential use of azetidine-based structures in the development of drugs targeting dopaminergic pathways (Metkar et al., 2013).
Antioxidant Potential Evaluation
- Antioxidant Activity of Schiff Bases and Azetidines: Schiff bases and azetidines derived from phenyl urea have been synthesized and evaluated for in-vitro antioxidant potentials, indicating the role of azetidine derivatives in developing antioxidant agents (Nagavolu et al., 2017).
Antimicrobial Activity Studies
- Synthesis of Antimicrobial Agents: Azetidine derivatives have been incorporated into new quinolone derivatives, showing enhanced antibacterial activity against quinolone-susceptible MRSA, underlining the potential of azetidine-based compounds in the development of new antimicrobials (Ikee et al., 2007).
Safety and Hazards
Orientations Futures
Azetidines have attracted major attention in organic synthesis due to their unique four-membered heterocycle and considerable differences in ring-strain, geometry, and reactivity . They have been used as motifs in drug discovery, polymerization, and chiral templates . Future research may focus on developing new methods for azetidine synthesis and exploring their applications in various fields .
Propriétés
IUPAC Name |
azetidin-1-yl-(2-bromo-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-6-7(12)2-3-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAQWBXLFOBLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-fluorobenzoyl)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




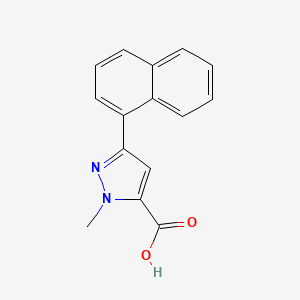


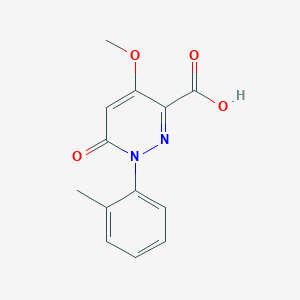
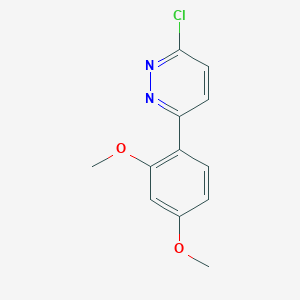
![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)

![Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B1415385.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)
![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)
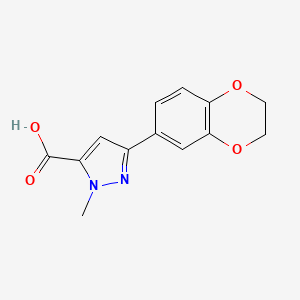
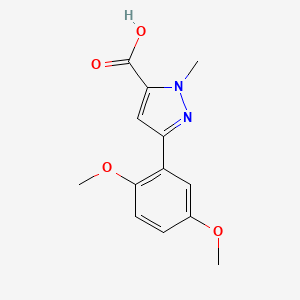
![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)